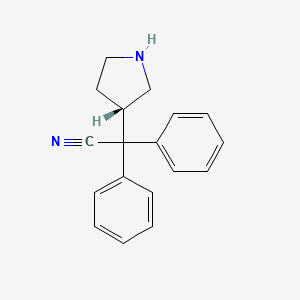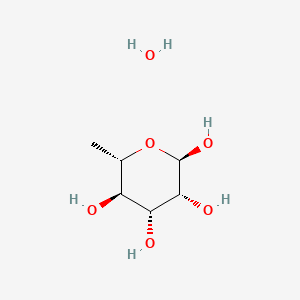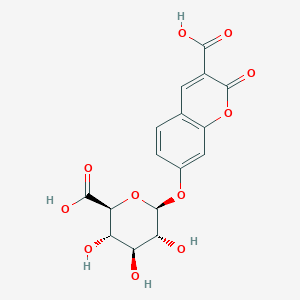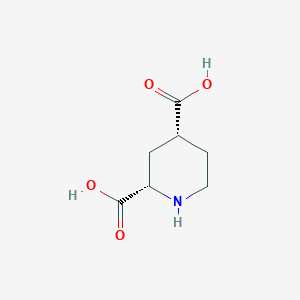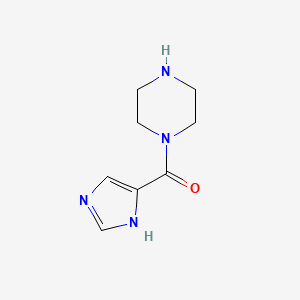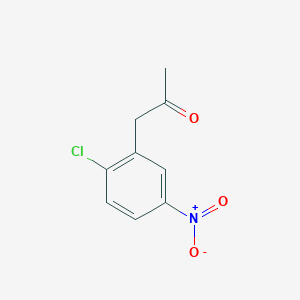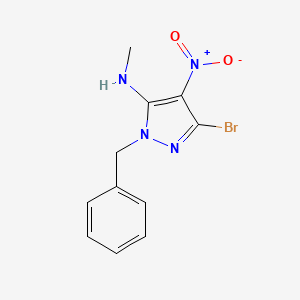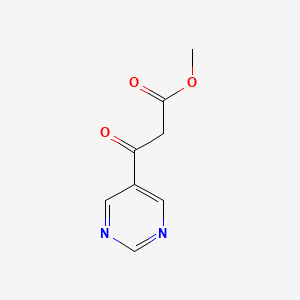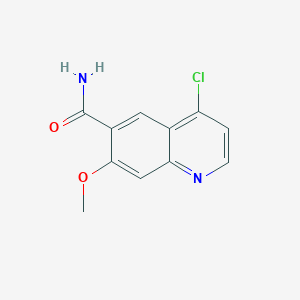![molecular formula C4H3F2N5S B1359234 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893746-11-7](/img/structure/B1359234.png)
3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, commonly referred to as DFTD, is a synthetic compound that has been studied for its potential applications in scientific research. DFTD is a derivative of the triazole ring system and has been shown to possess a wide range of biological activities. DFTD has been studied for its potential applications in the areas of medicinal chemistry, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
- Results Summary : Some derivatives have shown promising results in preclinical studies, exhibiting cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 .
Antimicrobial Activity
- Results Summary : Certain derivatives have demonstrated significant inhibitory effects on the growth of pathogens, indicating potential as antimicrobial agents .
Enzyme Inhibition
- Results Summary : Some derivatives have been found to effectively inhibit target enzymes, which could be beneficial in treating diseases like glaucoma or Alzheimer’s .
Anti-inflammatory Agents
- Results Summary : Results have shown that certain derivatives can reduce inflammation, suggesting potential use in anti-inflammatory medications .
Antioxidant Properties
- Results Summary : Some studies indicate that derivatives of this compound possess significant antioxidant activity, which could have health benefits .
Antiviral Research
- Results Summary : There have been instances where derivatives have shown to inhibit viral replication, pointing to possible antiviral drug development .
Analgesic and Anti-inflammatory Agents
- Results Summary : Derivatives have shown to possess analgesic and anti-inflammatory activities, which could lead to the development of new pain relief medications .
Antitubercular Agents
- Results Summary : Some derivatives have demonstrated inhibitory effects on the tuberculosis bacteria, indicating their potential as antitubercular agents .
Enzyme Inhibitors (Various)
- Results Summary : These derivatives have shown inhibition of various enzymes, suggesting a broad spectrum of potential therapeutic applications .
Antioxidant Agents
- Results Summary : Studies have found that certain derivatives exhibit strong antioxidant activities, which could be beneficial for health and wellness .
Antiviral Agents
- Results Summary : Some derivatives have been effective in inhibiting viral replication, which could lead to new antiviral drugs .
Molecular Modeling and Drug Design
- Results Summary : These studies help in understanding the interaction of derivatives with biological targets, aiding in the rational design of new drugs .
Synthetic and Medicinal Chemistry
- Results Summary : The derivatives have shown a wide range of activities, including anticancer, antimicrobial, and enzyme inhibition, which are significant for drug discovery and development .
Dual PARP-1 and EGFR Inhibition for Breast Cancer Treatment
- Results Summary : Some derivatives have exhibited better cytotoxic activities than existing drugs, and one particular derivative has shown promising results in inducing apoptosis in cancer cells .
Energetic Materials
- Results Summary : They have been found to have application potential as energetic materials, with insensitive properties and comparable detonation properties .
Anti-inflammatory Effectiveness
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N5S/c5-1(6)2-8-9-4-11(2)10-3(7)12-4/h1H,(H2,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCPZJZEKQULD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C2N1N=C(S2)N)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

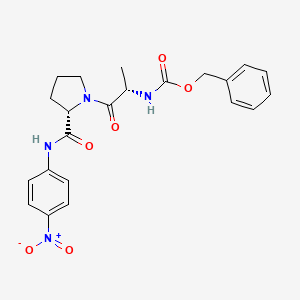
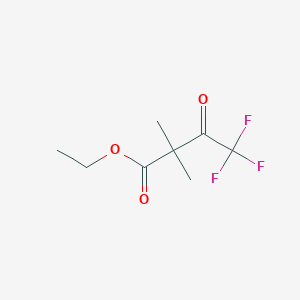
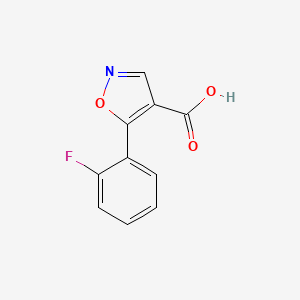
![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)
